N'-[(Z)-(2,4-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide
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Overview
Description
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]pyrazine-2-carboxamide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]pyrazine-2-carboxamide typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and pyrazine-2-carboxamide in the presence of an acid or base catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Yields the corresponding amine.
Substitution: Results in halogenated derivatives or other substituted products.
Scientific Research Applications
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]pyrazine-2-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrazine-2-carboxamide moiety. This unique structure contributes to its distinct chemical and biological properties, differentiating it from other Schiff bases and related compounds .
Properties
Molecular Formula |
C14H14N4O3 |
---|---|
Molecular Weight |
286.29 g/mol |
IUPAC Name |
N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C14H14N4O3/c1-20-11-4-3-10(13(7-11)21-2)8-17-18-14(19)12-9-15-5-6-16-12/h3-9H,1-2H3,(H,18,19)/b17-8- |
InChI Key |
PMEQAWSZPJDTHJ-IUXPMGMMSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N\NC(=O)C2=NC=CN=C2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)C2=NC=CN=C2)OC |
Origin of Product |
United States |
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